molecular formula C9H14Cl2N4S B2476972 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1261231-26-8

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B2476972
M. Wt: 281.2
InChI Key: AARBAGOOUPPFLL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Arylpiperazine Derivatives' Metabolism and Effects

Arylpiperazine derivatives, which include pyrimidinylpiperazine among others, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite some of these metabolites being explored for uncontrolled use as designer drugs, their complete pharmacological profile is still under investigation, highlighting the need for further research on their effects and metabolism (Caccia, 2007).

Anti-inflammatory Activity of Pyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. This suggests that pyrimidine derivatives can be potential leads for anti-inflammatory drug development, with specific molecular modifications enhancing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).

DNA Interaction and Potential for Rational Drug Design

The synthetic dye Hoechst 33258 and its analogues, characterized by their benzimidazole and piperazine groups, strongly bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively for fluorescent DNA staining due to their cell permeability, serving as a foundation for rational drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a core structural component, is found in various therapeutic agents including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the importance of piperazine derivatives in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).

Pyrimidine Derivatives in Anti-inflammatory and Anti-mycobacterial Research

Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory and anti-mycobacterial activities. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing valuable insights for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Rashid et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a review article in a chemistry journal. If you have access to a university library, the librarians there may be able to help you find more information. You could also consider reaching out to a chemistry professor or a professional chemist for advice. Please remember to always handle chemical compounds safely and responsibly.


properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBAGOOUPPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

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